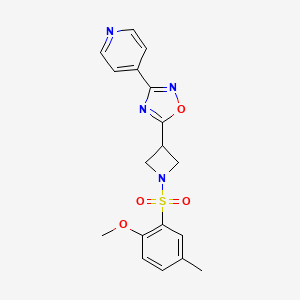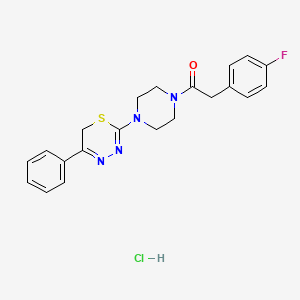
2-(4-fluorophenyl)-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, often starting from simpler molecules. Techniques like click chemistry approach, nucleophilic substitution reactions, and condensation reactions are commonly employed. For instance, the synthesis of a compound with a similar structural framework utilized click chemistry with 2-azido-1-(4-(6-flurobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone as a starting material, leading to good yields and providing insights into the synthetic pathways that might be applicable to our compound of interest (Govindhan et al., 2017).
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the chemical behavior of compounds. Techniques such as single-crystal X-ray diffraction (XRD) analysis are instrumental in confirming the molecular structure. For related compounds, XRD analysis has been utilized to confirm structures and analyze intercontacts within the crystal structure using computational methods like Hirshfeld surfaces analysis (Zhang et al., 2011).
Chemical Reactions and Properties
Electrochemical synthesis and reactions involving nucleophilic substitution are common in producing and modifying such compounds. For example, the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles has been used to synthesize new derivatives, highlighting the chemical reactivity and potential for diverse chemical transformations (Amani & Nematollahi, 2012).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
- Sparfloxacin Derivatives: A study on the synthesis of Sparfloxacin derivatives, which shares a similarity in structural complexity with the given compound, highlighted their antibacterial, antimycobacterial activities, and cytotoxicity investigation. These derivatives showed moderate activity against Gram-positive and poorly active against Gram-negative bacteria, indicating a potential area of research for similar compounds (Gurunani et al., 2022).
Antitumor Activities
- Triazine Derivatives: The synthesis and investigation of 1,2,4-triazine derivatives bearing a piperazine amide moiety for their potential anticancer activities were conducted. Some derivatives showed promising antiproliferative agents against breast cancer cells, suggesting a potential research application for compounds with similar structures (Yurttaş et al., 2014).
Antibacterial and Antifungal Activities
- Piperazine Derivatives: Research on the synthesis and antimicrobial evaluation of new chalcones containing piperazine or 2,5-dichlorothiophene moiety showed that some derivatives are potentially active against Gram-positive bacteria, Staphylococcus aureus, and Escherichia coli. This points towards the relevance of exploring similar compounds for antimicrobial properties (Tomar et al., 2007).
Electropharmacological and Luminescent Properties
- Flunarizine Derivatives: Studies on flunarizine, which shares some structural motifs with the query compound, focused on its synthesis, separation from degradation products, and electropharmacological applications. This could imply a potential for investigating similar compounds for neurological applications and as luminescent materials (El-Sherbiny et al., 2005).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-1-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4OS.ClH/c22-18-8-6-16(7-9-18)14-20(27)25-10-12-26(13-11-25)21-24-23-19(15-28-21)17-4-2-1-3-5-17;/h1-9H,10-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWMRKDUICLGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

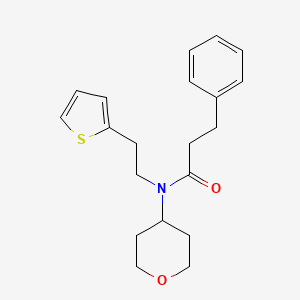
![1-Cyclopropyl-3-[(4-fluorophenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2496915.png)
![1-Methyl-2-[[(2S)-pyrrolidin-2-yl]methyl]imidazole;dihydrochloride](/img/structure/B2496918.png)
![7-[(4-fluorobenzyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2496919.png)
![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/no-structure.png)
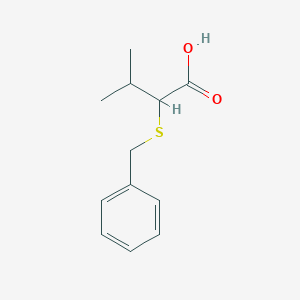

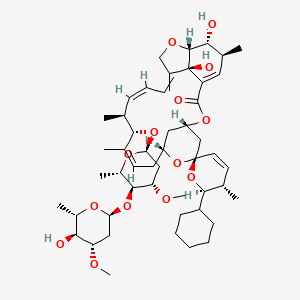
![7-Fluoro-2-[(3-methyl-2-thienyl)methylene]-3-phenyl-1-indanone](/img/structure/B2496928.png)
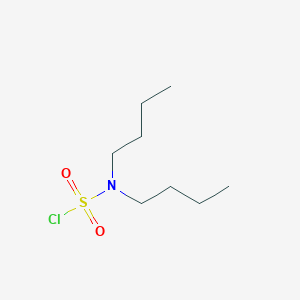
![N-(3-chloro-4-fluorophenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2496932.png)
![8-(4-ethoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2496934.png)
![8-(3,5-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2496935.png)
